l-Threonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in common neutral solvents

In water, 9.70X10+4 mg/L at 25 °C

97.0 mg/mL

Sparingly soluble in water; Soluble in buffer systems pH 5.5

Practically insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

L-Threonine and Protein Synthesis

L-threonine is a building block of proteins, playing a crucial role in their structure and function. Research explores how L-threonine availability affects protein synthesis rates and how it influences muscle growth, tissue repair, and overall metabolic processes [].

L-Threonine and Immune Function

L-threonine is a component of mucins, which are protective gels lining the gut and respiratory tract. Studies investigate how L-threonine levels influence the integrity of these barriers and their role in immune response and preventing infections [].

L-Threonine and Aging

Recent research suggests L-threonine may play a role in promoting healthy aging. Studies in C. elegans have shown that L-threonine supplementation helps prevent age-related ferroptosis, a form of cell death, and extends lifespan [].

L-Threonine Production and Metabolic Engineering

L-threonine is an industrially important amino acid used in animal feed and food production. Research focuses on optimizing L-threonine production through fermentation processes using genetically modified organisms like E. coli [].

L-Threonine as a Potential Therapeutic Agent

Emerging research explores the potential therapeutic applications of L-threonine. Studies investigate its effects on wound healing, neurological disorders, and even as a modulator of stem cell function [].

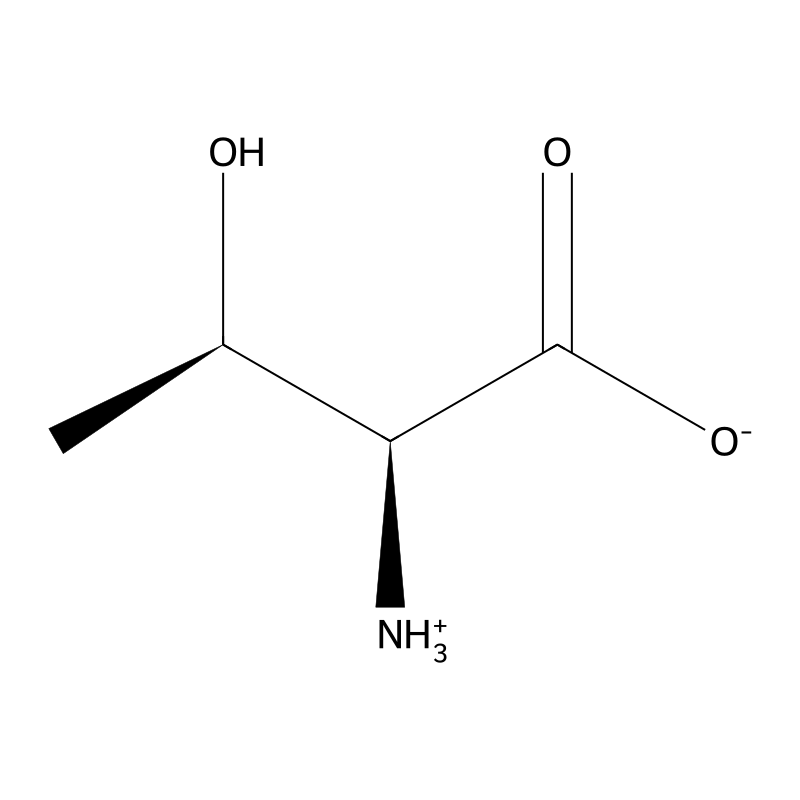

L-Threonine is an essential amino acid, classified as a polar, uncharged amino acid due to its hydroxyl group. Its chemical structure is characterized by the presence of an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group. The systematic name for L-threonine is 2-amino-3-hydroxybutanoic acid, and it is represented by the molecular formula C₄H₉NO₃. As one of the building blocks of proteins, L-threonine plays a crucial role in various biological processes and must be obtained through dietary sources, as humans cannot synthesize it.

L-Threonine exists in four stereoisomeric forms due to its two chiral centers: L-threonine (2S,3R), D-threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R). Among these, only L-threonine is commonly found in proteins and is integral to various metabolic pathways .

- Biosynthesis: In microorganisms and plants, L-threonine is synthesized from aspartic acid through a series of enzymatic reactions involving aspartokinase, β-aspartate semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. This pathway includes the conversion of aspartate to O-phospho-L-homoserine, which is then transformed into L-threonine .

- Degradation: In humans and other animals, L-threonine can be metabolized to pyruvate via threonine dehydrogenase or converted to α-ketobutyrate. This process is crucial for energy production and the synthesis of other metabolites .

- Oxidation Reactions: Studies have shown that L-threonine can participate in oxidation reactions when treated with various oxidizing agents such as N-bromophthalimide in acidic conditions. These reactions exhibit complex kinetics influenced by factors like temperature and concentration of reactants .

L-Threonine plays several vital roles in biological systems:

- Protein Synthesis: As an essential amino acid, it is incorporated into proteins during translation.

- Metabolic Pathways: It serves as a precursor for the synthesis of other amino acids and metabolites, including glycine and serine.

- Posttranslational Modifications: The hydroxyl group in L-threonine allows for various modifications such as phosphorylation and glycosylation, impacting protein function and signaling pathways .

L-Threonine can be synthesized through various methods:

- Biotechnological Approaches: Microbial fermentation using engineered strains of bacteria like Escherichia coli has been employed to produce L-threonine efficiently. This method often utilizes specific substrates to enhance yield .

- Chemical Synthesis: Chemical methods involve multi-step reactions starting from simpler organic compounds. For example, L-threonine can be synthesized from α-amino acids through stereoselective reactions catalyzed by specific enzymes such as threonine transaldolase .

- Enzymatic Synthesis: Enzymes such as threonine synthase catalyze the final step in the biosynthetic pathway from O-phospho-L-homoserine to L-threonine .

L-Threonine has several applications across various fields:

- Nutrition: It is used as a dietary supplement in animal feed to promote growth and improve health.

- Pharmaceuticals: Due to its role in protein synthesis and metabolism, L-threonine is explored for therapeutic applications in treating metabolic disorders.

- Biotechnology: It serves as a substrate for enzyme-catalyzed reactions aimed at synthesizing other valuable compounds, including β-hydroxy-α-amino acids .

Research has indicated that L-threonine interacts with various enzymes and metabolites:

- Enzyme Interactions: Studies on threonine synthase highlight how product-assisted catalysis occurs during its reaction with O-phospho-L-homoserine. The phosphate ion generated during this reaction plays a crucial role in stabilizing transition states .

- Metabolic Pathways: Interactions between L-threonine and other amino acids are important for maintaining metabolic balance within cells. For instance, it can influence the synthesis of glycine and serine through transamination reactions.

L-Threonine shares similarities with several other amino acids due to its structure and functional properties. Below are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| L-Serine | Contains a hydroxyl group similar to L-threonine | Precursor for cysteine synthesis |

| L-Isoleucine | Branched-chain amino acid; hydrophobic | Important for muscle metabolism |

| L-Alanine | Non-polar amino acid with a simple methyl side chain | Involved in gluconeogenesis |

| D-Threonine | Stereoisomer of L-threonine | Less common in nature; not incorporated into proteins |

While all these compounds are essential for various biological functions, L-threonine's unique hydroxyl group allows for specific interactions and modifications that differentiate it from others in metabolic pathways .

L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is a polar, uncharged amino acid with the molecular formula C₄H₉NO₃ and a molar mass of 119.12 g·mol⁻¹. Its structure comprises:

- An α-amino group (−NH₃⁺)

- A carboxyl group (−COO⁻)

- A hydroxyl-containing side chain (−CH(OH)CH₃)

This configuration confers unique hydrogen-bonding capabilities, enabling interactions with serine residues to form structural motifs like ST turns and ST staples in proteins.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point (Tₘ) | 256°C | |

| pKₐ (carboxyl) | 2.20 | |

| pKₐ (amino) | 9.10 | |

| Isoelectric point (pI) | 5.60 | |

| Hydrogen bond capacity | 3 donors, 4 acceptors | |

| Optical rotation [α]²⁰D | -26.0° to -29.0° |

Threonine exhibits four stereoisomers due to its two chiral centers at C2 and C3:

| Isomer | Configuration | Biological Relevance |

|---|---|---|

| L-Threonine | (2S,3R) | Proteinogenic, dietary essential |

| D-Threonine | (2R,3S) | Rare in nature |

| L-Allothreonine | (2S,3S) | Non-proteinogenic |

| D-Allothreonine | (2R,3R) | Synthetic form |

The L-Threonine isomer is the only form incorporated into proteins during translation.

Historical Context in Biochemical Research

Discovery and Nomenclature

L-Threonine was identified in 1935 by William Cumming Rose and Curtis Meyer through a series of rat feeding experiments at the University of Illinois. Key milestones include:

- 1930–1934: Rose’s team observed growth failure in rats fed purified amino acid diets lacking casein hydrolysates, hinting at an unknown essential factor.

- 1935: Isolation of 4 g of the novel amino acid from 100 kg of fibrin, confirmed via elemental analysis and optical rotation studies.

- Etymology: Named threonine for its structural similarity to threonic acid (C₄H₈O₅), a four-carbon monosaccharide.

Impact on Nutritional Science

Rose’s work established:

- The concept of essential amino acids requiring dietary intake.

- Quantitative requirements for human nutrition, later codified in the 1949 publication Amino Acid Requirements of Man.

- Foundations for industrial L-Threonine production via Escherichia coli fermentation, optimized through metabolic engineering.

Structural Elucidation

Early debates about its configuration were resolved using:

Microbial Biosynthesis Mechanisms

Enzymatic Cascades in Escherichia coli

The biosynthetic pathway of L-threonine in Escherichia coli represents a highly coordinated enzymatic cascade that converts oxaloacetate to L-threonine through a series of five sequential enzymatic reactions [3]. This pathway initiates with the phosphorylation of L-aspartate by aspartate kinase, which catalyzes the formation of aspartyl-4-phosphate, marking the commitment step to the aspartate family amino acid biosynthesis [24]. The enzyme aspartate kinase I exhibits specific kinetic parameters with a Michaelis constant of 0.238 millimolar for L-aspartate and a catalytic constant of 27.9 per second [13].

Following the initial phosphorylation step, aspartyl-4-phosphate undergoes reduction by aspartate semialdehyde dehydrogenase to form aspartate semialdehyde [5]. This intermediate subsequently serves as substrate for homoserine dehydrogenase, which catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction to produce L-homoserine [31]. The homoserine dehydrogenase enzyme demonstrates identical kinetic characteristics to aspartate kinase I, with a Michaelis constant of 0.238 millimolar and catalytic constant of 27.9 per second [13].

The penultimate step involves the phosphorylation of L-homoserine by homoserine kinase to generate O-phospho-L-homoserine [22]. Homoserine kinase exhibits distinct kinetic properties with a Michaelis constant of 0.112 millimolar for homoserine and a catalytic constant of 17.8 per second [13]. The final enzymatic transformation is catalyzed by threonine synthase, a pyridoxal 5'-phosphate-dependent enzyme that converts O-phospho-L-homoserine to L-threonine and inorganic phosphate [18]. Threonine synthase demonstrates a Michaelis constant of 0.321 millimolar and catalytic constant of 7.48 per second [13].

Table 1: Enzymatic Activity Parameters in L-Threonine Biosynthesis

| Enzyme | EC Number | Km Substrate (mM) | kcat (s⁻¹) | Ki Threonine (mM) | Regulation |

|---|---|---|---|---|---|

| Aspartate Kinase I | EC 2.7.2.4 | 0.238 | 27.9 | 0.1 | Feedback inhibition by L-threonine |

| Aspartate Semialdehyde Dehydrogenase | EC 1.2.1.11 | Not specified | Not specified | Not applicable | No feedback inhibition |

| Homoserine Dehydrogenase | EC 1.1.1.3 | 0.238 | 27.9 | 0.1 | Feedback inhibition by L-threonine |

| Homoserine Kinase | EC 2.7.1.39 | 0.112 | 17.8 | 1.2 | Competitive inhibition by L-threonine |

| Threonine Synthase | EC 4.2.3.1 | 0.321 | 7.48 | Not applicable | PLP-dependent, no feedback inhibition |

The enzymatic cascade operates under sophisticated regulatory control mechanisms that ensure appropriate metabolic flux distribution [5]. Computer simulation studies of the threonine synthesis pathway in Escherichia coli demonstrate that the first three enzymes operate close to equilibrium conditions, with flux control shared between aspartate kinase, aspartate semialdehyde dehydrogenase, and homoserine dehydrogenase [5]. This distributed control mechanism ensures robust pathway regulation under varying physiological conditions [31].

Regulatory Networks Involving thrABC Operon

The thrABC operon constitutes the central regulatory unit governing L-threonine biosynthesis in Escherichia coli, encoding the essential enzymes aspartate kinase I-homoserine dehydrogenase I, homoserine kinase, and threonine synthase [6]. This operon operates under complex transcriptional and post-transcriptional regulatory mechanisms that coordinate L-threonine production with cellular metabolic demands [14]. The complete operon structure includes the regulatory gene thrL, which encodes a 21-amino acid precursor peptide containing eight threonine and four isoleucine residues that serve as critical regulatory elements [15].

Transcriptional regulation of the thrLABC operon occurs through an attenuation mechanism responsive to both L-threonine and L-isoleucine concentrations [2]. This regulatory system operates by modulating the formation of alternative secondary structures in the leader transcript, which determines whether transcription proceeds through the structural genes [7]. When L-threonine and L-isoleucine are abundant, the attenuation mechanism represses transcription of the operon, thereby reducing enzyme synthesis and preventing overproduction of L-threonine [15].

Post-transcriptional regulation involves multiple feedback inhibition mechanisms targeting key enzymatic activities within the pathway [24]. Aspartate kinase I demonstrates cooperative feedback inhibition by L-threonine with an inhibition constant of 0.1 millimolar, representing the primary control point for pathway flux regulation [13]. The bifunctional enzyme aspartate kinase I-homoserine dehydrogenase I retains allosteric regulation by L-threonine even when expressed in heterologous systems, indicating the fundamental importance of this regulatory mechanism [32].

Homoserine kinase exhibits competitive inhibition by L-threonine with an inhibition constant of 1.2 millimolar, providing secondary regulatory control over the conversion of homoserine to O-phospho-homoserine [22]. Recent structural analysis has identified specific amino acid residues responsible for L-threonine binding and competitive inhibition, enabling the development of feedback-insensitive mutant enzymes through site-directed mutagenesis [22].

Table 2: L-Threonine Production Yields in Different Microbial Systems

| Production System | Maximum Yield (g/L) | Production Time (hours) | Glucose Yield (g/g) | Key Modifications |

|---|---|---|---|---|

| Escherichia coli (wild-type) | 10.5 | 36 | 0.1-0.2 | None |

| Escherichia coli (engineered strain) | 82.4 | 48 | 0.393 | thrA, lysC, thrL, tdh, ilvA, metA, lysA modifications |

| Escherichia coli (biofilm-based) | 17.5 | 24 | Not specified | fimH overexpression for biofilm formation |

| Escherichia coli (DNA scaffold) | 14.1 | 18 | Enhanced | DNA scaffold with zinc finger proteins |

| Corynebacterium glutamicum | 57.7 | 100 | Not specified | L-isoleucine auxotrophy |

| Brevibacterium flavum | Not specified | Not specified | Not specified | Homoserine-requiring mutant |

The regulation of thrABC operon expression responds dynamically to cellular growth conditions and metabolic requirements [14]. During balanced expression studies, optimal L-threonine production was achieved when the expression intensity ratio of thrAB to thrC was maintained at 3:5, indicating the importance of stoichiometric enzyme ratios for efficient pathway operation [14]. Implementation of stationary phase promoters for dynamic regulation of engineered thrABC expression improved cell growth and reduced fermentation time from 36 hours to 24 hours [14].

Plant-Based Biosynthesis in Artemisia annua

The biosynthesis of L-threonine in Artemisia annua follows the conserved aspartate family pathway found in plants, but exhibits distinctive regulatory features that differentiate it from microbial systems [25]. Plant threonine synthase in Artemisia annua demonstrates allosteric activation by S-adenosylmethionine, a regulatory mechanism absent in bacterial systems [19]. This activation involves binding of two S-adenosylmethionine molecules in tandem at novel binding sites located at the dimer interface of the enzyme [19].

The plant-specific threonine synthase exhibits significantly different structural organization compared to its microbial counterparts [19]. In the absence of S-adenosylmethionine, the pyridoxal phosphate cofactor adopts an orientation never previously observed for type II pyridoxal phosphate-dependent enzymes, resulting in low enzymatic activity [19]. Upon S-adenosylmethionine binding, the enzyme undergoes large-scale reorganization of active site loops in one monomer of the structural dimer, allowing displacement of pyridoxal phosphate to its catalytically active conformation [19].

Transcriptional regulation of threonine biosynthesis genes in Artemisia annua responds to various environmental stress conditions [27]. Comparative transcriptome analysis between glandular and filamentous trichomes reveals differential expression patterns of threonine metabolism genes, with specific genes showing enhanced expression under abiotic stress conditions [10]. The spatial distribution of threonine biosynthetic capacity between different trichome types suggests specialized metabolic compartmentalization within the plant [10].

The integration of threonine metabolism with other biosynthetic pathways in Artemisia annua demonstrates the complex metabolic network organization characteristic of plant systems [25]. Threonine serves as a precursor for isoleucine biosynthesis through the action of threonine deaminase, creating metabolic competition that influences overall amino acid homeostasis [25]. Additionally, the interconnection between threonine and methionine metabolism pathways provides metabolic flexibility under varying environmental conditions [25].

Comparative Analysis of Homoserine-to-Threonine Conversion

The conversion of homoserine to L-threonine represents a critical branch point in amino acid metabolism that exhibits significant variations across different biological systems [2]. In bacterial systems, this conversion proceeds through a two-step pathway involving homoserine kinase and threonine synthase, while alternative mechanisms exist in certain organisms [12]. The comparative analysis reveals fundamental differences in enzymatic properties, regulatory mechanisms, and metabolic integration between prokaryotic and eukaryotic systems.

Homoserine kinase enzymes from different organisms demonstrate varying substrate specificities and regulatory sensitivities [12]. The bacterial enzyme from Escherichia coli exhibits strict specificity for L-homoserine with competitive inhibition by L-threonine, while certain fungal homoserine kinases show broader substrate tolerance [12]. Kinetic analysis reveals that bacterial homoserine kinase operates with higher catalytic efficiency compared to plant enzymes, reflecting the different metabolic demands and regulatory constraints in these systems [31].

Threonine synthase enzymes exhibit remarkable structural and functional diversity across species while maintaining the core catalytic mechanism [18]. The bacterial enzyme functions as a monomer, whereas plant threonine synthases operate as dimers with allosteric regulation by S-adenosylmethionine [19]. This fundamental difference in quaternary structure correlates with distinct regulatory mechanisms, where bacterial systems rely primarily on transcriptional control and feedback inhibition, while plant systems incorporate additional allosteric activation [19].

Table 3: Regulatory Mechanisms in L-Threonine Biosynthesis

| Regulatory Mechanism | Target Genes/Enzymes | Regulatory Effector | Response Type | Physiological Impact |

|---|---|---|---|---|

| Transcriptional attenuation | thrLABC operon | L-threonine and L-isoleucine | Repression of transcription | Overall pathway control |

| Feedback inhibition | thrA (Aspartate Kinase I) | L-threonine | Competitive inhibition | Primary metabolic control |

| Enzyme competition | thrB (Homoserine Kinase) | L-threonine | Reduced enzyme activity | Secondary regulation |

| Product inhibition | thrC (Threonine Synthase) | Product accumulation | Pathway flux reduction | Metabolite homeostasis |

| Allosteric regulation | Multiple pathway enzymes | S-adenosylmethionine (plants) | Allosteric activation | Plant-specific regulation |

Metabolic flux analysis reveals significant differences in the efficiency of homoserine-to-threonine conversion between microbial and plant systems [1]. Engineered Escherichia coli strains achieve conversion yields of up to 0.393 grams L-threonine per gram glucose, representing approximately 48% of the theoretical maximum yield [39]. In contrast, plant systems typically operate at lower conversion efficiencies due to competing metabolic pathways and different regulatory priorities [26].

The comparative analysis extends to the metabolic integration of homoserine-to-threonine conversion within broader amino acid metabolism networks [23]. In bacterial systems, the pathway competes directly with lysine biosynthesis for the common precursor aspartate semialdehyde, with regulatory mechanisms ensuring balanced production of both amino acids [26]. Plant systems exhibit more complex integration patterns, with threonine biosynthesis connecting to multiple metabolic networks including stress response pathways and secondary metabolite production [27].

Molecular Configuration and Stereochemical Features

L-Threonine, systematically named (2S,3R)-2-amino-3-hydroxybutanoic acid, represents one of the most structurally complex proteinogenic amino acids due to its unique possession of two chiral centers [1] [2] [3]. The molecular formula C₄H₉NO₃ with a molecular weight of 119.12 g/mol encompasses a compact yet intricate stereochemical framework that distinguishes it from other amino acids [4] [5] [6].

The absolute stereochemical configuration of L-threonine is defined by the (2S,3R) designation, where the α-carbon (C-2) adopts the S configuration and the β-carbon (C-3) maintains the R configuration [1] [2] [3] [4]. This dual chirality generates four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R), though only the (2S,3R) form constitutes the naturally occurring L-threonine found in biological systems [1] [3] [4]. The (2S,3S) stereoisomer is designated as L-allothreonine, while the (2R,3S) and (2R,3R) forms represent the D-threonine and D-allothreonine configurations, respectively [2].

The crystalline structure of L-threonine adopts an orthorhombic crystal system with space group P2₁2₁2₁, characterized by unit cell parameters of a = 5.15 Å, b = 7.75 Å, and c = 13.66 Å [7]. This non-centrosymmetric space group fulfills the fundamental criterion for nonlinear optical activity, contributing to the compound's application in optical materials research [7]. The melting point of 256°C reflects the substantial intermolecular hydrogen bonding network that stabilizes the crystal lattice [6] [7].

Table 1 provides comprehensive molecular configuration data, demonstrating the precise stereochemical parameters that define L-threonine's three-dimensional architecture. The hydroxyl group on the β-carbon creates additional hydrogen bonding opportunities, significantly influencing both the molecular conformation and intermolecular interactions within the crystal structure [1] [8].

Far-Infrared Spectral Signatures in Solid State

Far-infrared spectroscopy reveals distinctive vibrational signatures that provide detailed insights into the solid-state structure and intermolecular interactions of L-threonine. Experimental far-infrared measurements in the range of 30-1400 cm⁻¹ have been systematically characterized through combined experimental and density functional theory computational approaches [9] [10] [8] [11].

The lowest frequency region (30-200 cm⁻¹) exhibits lattice vibrations and external modes primarily associated with intermolecular hydrogen bonding networks [9] [10] [8] [11]. These collective vibrational modes reflect the extensive three-dimensional hydrogen bonding framework involving the amino acid zwitterionic forms, where protonated amino groups (NH₃⁺) interact with deprotonated carboxylate groups (COO⁻) [9] [11].

In the 200-400 cm⁻¹ region, torsional and librational modes predominate, corresponding to molecular rotational and librational motions within the crystal lattice [9] [10] [8]. These vibrational modes are particularly sensitive to the local environment and provide information about the dynamic behavior of individual molecular units within the crystalline framework [8].

The 400-600 cm⁻¹ range encompasses skeletal deformation modes, specifically C-C-O and C-C-N bending vibrations that define the backbone structure of the amino acid [9] [10] [8]. These modes are crucial for understanding the conformational flexibility and structural stability of the L-threonine backbone in the solid state [8].

Higher frequency regions (600-800 cm⁻¹) feature out-of-plane deformation modes, particularly CO₂⁻ wagging vibrations that characterize the carboxylate group dynamics [9] [8]. The 800-1000 cm⁻¹ region contains C-O stretching and wagging modes, including both C-OH stretching from the hydroxyl group and additional CO₂⁻ wagging contributions [9] [8].

Table 2 systematically presents the far-infrared spectral assignments, providing a comprehensive framework for interpreting the vibrational landscape of L-threonine in the solid state. The specific assignments have been validated through potential energy distribution analysis and represent the most complete characterization of L-threonine's far-infrared spectrum to date [9] [10].

Nuclear Magnetic Resonance Profiling Strategies

Nuclear magnetic resonance spectroscopy provides unparalleled resolution for characterizing the local electronic environments and molecular dynamics of L-threonine. Both proton (¹H) and carbon-13 (¹³C) NMR techniques have been extensively employed to establish comprehensive chemical shift databases and develop advanced profiling methodologies [12] [13] [14] [15] [16] [17].

¹H NMR spectroscopy reveals distinctive chemical shift patterns that reflect the unique electronic environment of each proton position. The α-proton (H-2) resonates in the 3.6-3.8 ppm range as a doublet with coupling constant J = 3.0-4.0 Hz, reflecting its proximity to both the amino group and the chiral β-carbon [12] [13] [15] [16]. The β-proton (H-3) appears as a quartet at 4.2-4.4 ppm with J = 6.0-7.0 Hz, characteristic of its attachment to the hydroxyl-bearing carbon and coupling with the methyl group [12] [13] [15] [16].

The methyl group protons (H-4) exhibit a doublet at 1.2-1.3 ppm with J = 6.0-7.0 Hz, consistent with their coupling to the β-proton [12] [13] [15] [16]. The hydroxyl proton appears as a broad singlet around 5.2 ppm in H₂O but becomes exchangeable in D₂O solvent systems [12] [15].

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carboxyl carbon (C-1) resonates in the 171-175 ppm region, typical of carboxylic acid carbons [14] [17]. The α-carbon (C-2) appears at 59-62 ppm, the β-carbon (C-3) at 66-68 ppm reflecting its attachment to the electronegative oxygen, and the methyl carbon (C-4) at 19-21 ppm [14] [17].

Carbon-13 chemical shielding tensor analysis has revealed detailed information about the local magnetic environment. The carbinol carbon (C-3) shows unique shielding tensor characteristics, with the most shielded axis lying approximately 4° from the C-O bond [14] [17]. This analysis provides insights into the electronic structure and bonding characteristics that are essential for understanding protein dynamics and folding.

Table 3 presents comprehensive NMR chemical shift data, establishing reference values that are essential for metabolomics applications and protein structural studies. The systematic characterization includes multiplicity patterns and coupling constants that enable unambiguous peak assignments in complex biological systems [12] [13] [14] [15] [16] [17].

Isotopic Labeling Techniques for Methyl Group Analysis

Advanced isotopic labeling strategies have revolutionized the application of NMR spectroscopy to large protein systems, with L-threonine methyl groups serving as particularly valuable probes for structural and dynamic studies [18] [19] [20] [21]. The development of selective ¹³C-methyl labeling techniques has enabled the investigation of protein complexes exceeding 670 kDa in molecular weight [18].

¹³C-methyl incorporation strategies achieve 85-95% incorporation efficiency through optimized biosynthetic pathways in Escherichia coli minimal medium [18] [19] [20] [21]. The approach utilizes ¹³C-formaldehyde as a precursor that becomes incorporated into the methyl carbon (C-4) position through the serine-to-threonine biosynthetic pathway [18]. This method provides cost-effective labeling compared to direct amino acid feeding approaches while maintaining high specificity.

Deuterated precursor addition techniques focus on selective protonation of methyl hydrogen positions within a highly deuterated protein environment [22] [18] [23]. These approaches achieve 90-95% incorporation efficiency and are particularly valuable for methyl transverse relaxation optimized spectroscopy applications [23] [24]. The strategic placement of deuterium labels minimizes dipolar interactions while preserving the sensitive methyl proton signals required for high-resolution NMR studies [22] [23].

Alpha-keto acid pathway labeling employs α-ketobutyrate as a biosynthetic precursor, achieving 75-85% incorporation efficiency [19] [23] [24]. This approach is particularly suitable for methyl-TROSY NMR applications where selective isotopic patterns are required for optimal spectroscopic performance [23] [24].

Direct amino acid feeding strategies, particularly applicable to mammalian cell expression systems, utilize pre-synthesized L-[γ-¹³C]-threonine with incorporation efficiencies exceeding 90% [20] [21]. This approach is essential for human protein production where bacterial expression systems are inadequate [20] [21].

Biosynthetic precursor approaches combine formaldehyde and pyruvate substrates to achieve 85-90% incorporation efficiency through endogenous biosynthetic machinery [18]. This method provides excellent control over labeling patterns while maintaining cellular viability during protein expression [18].

Table 4 comprehensively summarizes isotopic labeling techniques, providing practical guidance for selecting appropriate methodologies based on target protein systems and experimental requirements. The strategic application of these labeling approaches has transformed the scope of protein NMR studies, enabling detailed structural and dynamic characterization of previously intractable biological systems [18] [19] [20] [21].

Physical Description

Solid

White crystalline powder; slight savoury aroma

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.94 (LogP)

log Kow = -2.94

-2.94

Decomposition

Melting Point

MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine)

256 °C

UNII

2ZD004190S

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 133 of 134 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

/Experimental Therapy/ To determine whether the naturally occurring amino acid threonine, a potential precursor for glycine biosynthesis in the spinal cord, has an effect on spasticity in multiple sclerosis, 26 ambulatory patients were entered into a randomized crossover trial. Threonine administered at a total daily dose of 7.5 g reduced signs of spasticity on clinical examination, although no symptomatic improvement could be detected by the examining physician or the patient. In contrast to the side effects of sedation and increased motor weakness associated with antispasticity drugs commonly used for the treatment of multiple sclerosis, no side effects or toxic effects of threonine were identified...

/Experimental Therapy/ ... 4.5 and 6.0 g/day of L-threonine /was administered/ to 18 patients with familial spastic paraparesis (FSP) according to a double-blind, crossover protocol. ... L-threonine significantly suppressed the signs of spasticity even though the benefits were not clinically valuable.

/Experimental Therapy/ A randomized, double-blind, placebo-controlled trial was carried out in 22 patients with hypostatic leg ulceration. Patients were treated topically with either a cream containing the amino acids l-cysteine, glycine and dl-threonine or the cream base alone (placebo). Most patients had their leg ulcers treated and dressed 3-times per week for 12 weeks. ... The degree of healing and decrease of pain were significantly better in the group of patients receiving the amino acid combination. It would appear from this study that l-cysteine, glycine and dl-threonine in combination are of value in promoting would healing in hypostatic leg ulceration.

Pharmacology

Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/

Vapor Pressure

Other CAS

7013-32-3

72-19-5

Absorption Distribution and Excretion

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate.

Although it seems clear that the efficiency of dietary protein digestion (in the sense of removal of amino acids from the small intestinal lumen) is high, there is now good evidence to show that nutritionally significant quantities of indispensable amino acids are metabolized by the tissues of the splanchnic bed, including the mucosal cells of the intestine. Thus, less than 100% of the amino acids removed from the intestinal lumen appear in the peripheral circulation, and the quantities that are metabolized by the splanchnic bed vary among the amino acids, with intestinal threonine metabolism being particularly high.

For more Absorption, Distribution and Excretion (Complete) data for L-Threonine (12 total), please visit the HSDB record page.

Metabolism Metabolites

The evidence indicates that excess threonine is converted to carbohydrate, liver lipids, and carbon dioxide.

L-Threonine is a large neutral amino acid that is indispensable. ... L-threonine does not take part in transamination reactions.

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic.

The threonine dehydrogenase (TDG) pathway is a significant route of threonine degradation, yielding glycine in experimental animals, but has not been accurately quantitated in humans. Therefore, the effect of a large excess of dietary threonine, given either as free amino acid (+Thr) or as a constituent of protein (+P-Thr), on threonine catabolism to CO(2) and to glycine was studied in six healthy adult males using a 4-h constant infusion of L-[1-(13)C]threonine and [(15)N]glycine. Gas chromatography-combustion isotope ratio mass spectrometry was used to determine [(13)C]glycine produced from labeled threonine. Threonine intakes were higher on +Thr and +P-Thr diets compared with control (126, 126, and 50 micromol x kg(-1) x h(-1), SD 8, P < 0.0001). Threonine oxidation to CO(2) increased threefold in subjects on +Thr and +P-Thr vs. control (49, 45, and 15 micromol x kg(-1) x h(-1), SD 6, P < 0.0001). Threonine conversion to glycine tended to be higher on +Thr and +P-Thr vs. control (3.5, 3.4, and 1.6 micromol x kg(-1) x h(-1), SD 1.3, P = 0.06). The TDG pathway accounted for only 7-11% of total threonine catabolism and therefore is a minor pathway in the human adult.

For more Metabolism/Metabolites (Complete) data for L-Threonine (8 total), please visit the HSDB record page.

Wikipedia

Pyrrole

Drug Warnings

A two center, double-blind, placebo-controlled treatment trial with oral branched chain amino acids (BCAA) (L-leucine 12 g, L-isoleucine 8 g, and L-valine 6.4 g daily) or L-threonine (4 g daily) with pyridoxal phosphate (160 mg daily) /was conducted/ for six months in patients with amyotrophic lateral sclerosis (ALS). ... The amino acids were well tolerated. The results of our study failed to show a beneficial effect of BCAA or L-threonine treatment for six months on the disease course in ALS. The higher rate of loss of pulmonary function in patients treated with BCAA or L-threonine may have been due to chance, but an adverse effect of these amino acids cannot be ruled out.

The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. Increasing the threonine in plasma leads to increasing brain glycine and thereby affects the neurotransmitter balance in the brain. This may have consequences for brain development during early postnatal life. Therefore, excessive threonine intake during infant feeding should be avoided.

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

General Manufacturing Information

Threonine: ACTIVE

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: threonine; Matrix: feeds; Detection Limit: not provided.

Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: threonine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.

Interactions

Rats fed a low-protein diet and administered 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione (NTBC) orally at 30 umol/kg/day (10 mg/kg/day) or fed a low-protein diet containing 5 ppm NTBC develop lesions to the cornea of the eye within 3-8 days of exposure with an incidence of about 80%. This treatment also produces a marked inhibition of both hepatic and renal 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity, an induction of hepatic but not renal tyrosine amino transferase activity, and a marked tyrosinemia in the plasma and aqueous humor. The extent of tyrosinemia and changes in the activity of tyrosine catabolic enzymes are similar to those reported for rats fed a normal protein diet and administered NTBC orally at 30 mumol/kg/day. However, the onset of corneal lesions occurs much earlier in rats fed a low-protein diet. The adverse ocular effects of NTBC can be alleviated by supplementing the low-protein diet with 1% w/w threonine. The protection afforded by threonine inclusion in the diet was not due to any amelioration in the extent of inhibition of hepatic HPPD activity or reduction in the extent of the tyrosinemia as measured 8 days after treatment. Rats fed L-tyrosine at 5% w/w in a low-protein diet rapidly develop lesions to the cornea of the eye, which are associated with a marked tyrosinemia, increased hepatic tyrosine aminotransferase activity, and about a 50% reduction in the activity of hepatic HPPD. The onset of corneal lesions produced by feeding a high tyrosine diet could be delayed, but not prevented, by inclusion of 1% w/w threonine in the low-protein diet. The basis for the beneficial effect of dietary supplementation of threonine in alleviating the corneal lesions produced by NTBC is unclear. However, our findings do illustrate that protein deficiency limits the ability of the rat to respond to a tyrosine load produced by inhibition of HPPD.

Dates

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem